molecular formula C11H10BrClO B2689205 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone CAS No. 2007908-49-6

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone

Cat. No.: B2689205
CAS No.: 2007908-49-6
M. Wt: 273.55
InChI Key: SOTOZENXLQNZJM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone is an organic compound that features a bromine atom, a chlorine-substituted phenyl ring, and a cyclopropyl group attached to an ethanone backbone

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for a related compound, “2-Bromo-4’-chloroacetophenone”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone typically involves the bromination of 1-(4-chlorophenyl)-2-cyclopropylethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or act as a nucleophile in biochemical reactions. The cyclopropyl group adds steric hindrance, influencing the compound’s reactivity and binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO/c12-10(7-1-2-7)11(14)8-3-5-9(13)6-4-8/h3-7,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTOZENXLQNZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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